![molecular formula C14H21N3O B1455928 2-(S)-1-Pyrrolidin-2-ylmethyl-2,5,6,7,8,9-hexahydro-cyclohepta[c]pyridazin-3-one CAS No. 1361120-35-5](/img/structure/B1455928.png)
2-(S)-1-Pyrrolidin-2-ylmethyl-2,5,6,7,8,9-hexahydro-cyclohepta[c]pyridazin-3-one
説明
Synthesis Analysis
The synthesis of pyridazine involves various methods, including cyclization reactions. One example is the synthesis of 3-methyl-6-(thiophen-2-yl)pyridazine , which forms brown crystals with a melting point of 125–127 °C .
Molecular Structure Analysis
In the single crystal X-ray structure of 3-methyl-6-(thiophen-2-yl)pyridazine , the molecule adopts a planar topography due to an energetically productive N-to-Sσ* interaction. The torsion angle between the thiophene and pyridazine rings is minimal, and the N-to-S distance is significant .
Chemical Reactions Analysis
Pyridazine derivatives have diverse pharmacological activities. Their easy functionalization at various ring positions makes them valuable building blocks for drug design. For instance, bemor-adan , a 6-benzoxazinylpyridazine derivative, has been evaluated for inhibition of PDE3 in vitro and positive inotropic activity in vivo .
科学的研究の応用
H₃ Receptor Antagonism
A class of compounds including "2-(S)-1-Pyrrolidin-2-ylmethyl-2,5,6,7,8,9-hexahydro-cyclohepta[c]pyridazin-3-one" has been identified as potent histamine H₃ receptor antagonists. These compounds were synthesized to improve pharmacokinetic profiles and were found to possess good drug-like properties and in vivo activity, indicating their potential in therapeutic applications related to the histamine H₃ receptor, such as in the treatment of sleep disorders, obesity, and cognitive disorders (Babu G. Sundar et al., 2011).
Antimicrobial Activity
Compounds structurally related to "2-(S)-1-Pyrrolidin-2-ylmethyl-2,5,6,7,8,9-hexahydro-cyclohepta[c]pyridazin-3-one" have been synthesized and evaluated for their antimicrobial activities. The derivatives, particularly those involving 1,3,4-thiadiazoles and 1,3,4-oxadiazoles, have shown promising results in antimicrobial screening, suggesting their potential use in developing new antimicrobial agents (V. Peesapati & Srikant Venkata Chitty, 2003).
Anticancer Activity
Piperazine-2,6-dione derivatives, which can be structurally related to the compound of interest, have been synthesized and evaluated for their anticancer activity. These derivatives were tested against various cancer cell lines, including breast, lung, colon, ovary, and liver cancer cells, showing good anticancer activity. This indicates the potential application of these compounds in cancer treatment research (Sandeep Kumar et al., 2013).
Novel Heterocyclic Libraries
The compound and its derivatives are part of a broader effort to explore "unconquered" chemical space in heterocyclic chemistry. Research in this area aims to expand chemical diversity by synthesizing novel bicyclic and polycyclic heteroaromatic rings, potentially leading to new medicinal and material science applications (S. Thorimbert et al., 2018).
Role in Adipose Tissue Development
A study utilizing a low-molecular-weight receptor tyrosine kinase inhibitor structurally related to "2-(S)-1-Pyrrolidin-2-ylmethyl-2,5,6,7,8,9-hexahydro-cyclohepta[c]pyridazin-3-one" investigated its effect on adipocyte differentiation and adipose tissue development. The inhibitor was found to impair adipocyte differentiation in vitro and reduce adipose tissue development in a murine model, suggesting potential applications in obesity research (H. Lijnen et al., 2011).
特性
IUPAC Name |
2-[[(2S)-pyrrolidin-2-yl]methyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c18-14-9-11-5-2-1-3-7-13(11)16-17(14)10-12-6-4-8-15-12/h9,12,15H,1-8,10H2/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRMGTDEFPVLCX-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC3CCCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=CC(=O)N(N=C2CC1)C[C@@H]3CCCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(S)-1-Pyrrolidin-2-ylmethyl-2,5,6,7,8,9-hexahydro-cyclohepta[c]pyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-{4-hydroxy-1-[(5-methyl-2-furyl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1455847.png)
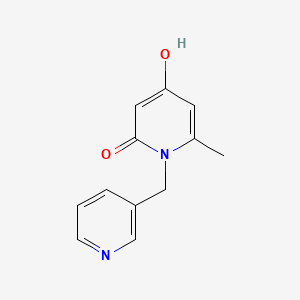
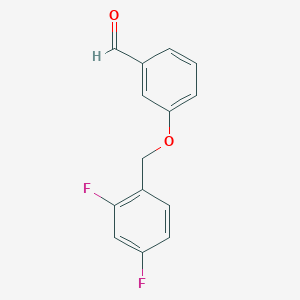
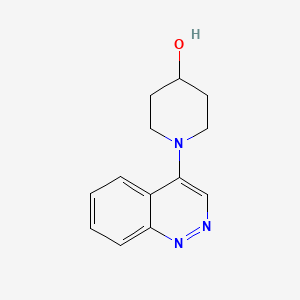
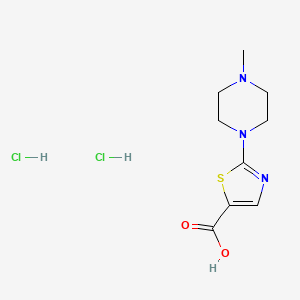
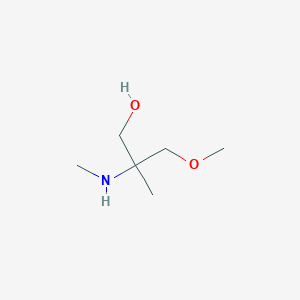
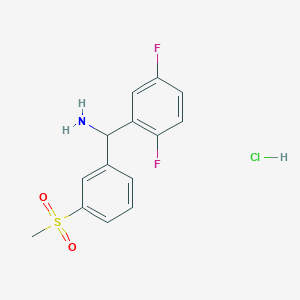
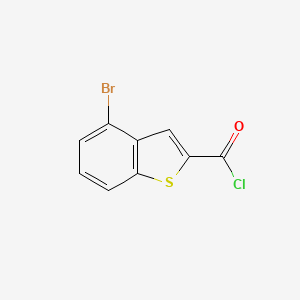
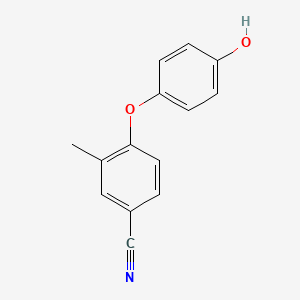
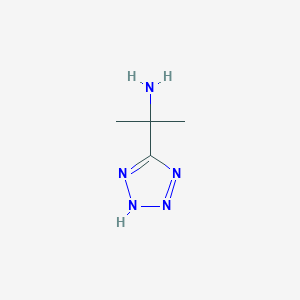
![5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1455863.png)
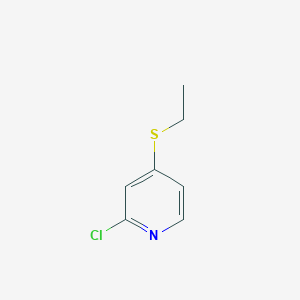
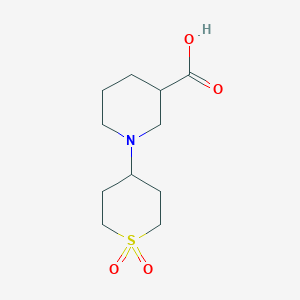
![2-[(Cyclobutylmethyl)amino]propan-1-ol](/img/structure/B1455867.png)